2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
Description
This compound belongs to the hydrazone class, characterized by a benzoate ester core, an ethoxy group at the 2-position, and a carbohydrazonoyl moiety linked to an oxo(3-toluidino)acetyl group. The 3-toluidino group (methyl substituent at the meta position of the aniline ring) distinguishes it from analogs with para-substituted toluidino or other aryl groups.
Properties
CAS No. |
765288-70-8 |
|---|---|
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H23N3O5/c1-3-32-22-15-18(12-13-21(22)33-25(31)19-9-5-4-6-10-19)16-26-28-24(30)23(29)27-20-11-7-8-17(2)14-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
InChI Key |
WBYHYKFRDNABJY-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the condensation of 3-toluidine with ethyl 4-formylbenzoate, followed by the reaction with carbohydrazide. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The table below compares key structural features and molecular formulas of analogous compounds:
Notes:
- The 3-toluidino group in the target compound may influence steric and electronic interactions with biological targets compared to 4-toluidino analogs .
- Substituents on the benzoate ring (e.g., iodine in , methoxy in ) modulate solubility, bioavailability, and binding affinity.
Biological Activity
2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is , with a molecular weight of 433.46 g/mol. The compound features a benzoate moiety linked to an ethoxy group and a hydrazone derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 433.46 g/mol |
| CAS Number | 765288-70-8 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing hydrazone linkages have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate may possess anticancer activity. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities are critical for assessing its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HeLa | 12.3 | Inhibition of cell cycle progression |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes, such as tyrosinase, which is relevant in melanin production and skin disorders. Preliminary findings suggest that it may effectively inhibit tyrosinase activity, potentially offering therapeutic benefits in conditions like hyperpigmentation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of benzoate compounds found that those with hydrazone functionalities exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Activity : In a comparative analysis of several hydrazone derivatives, 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate was shown to be among the most effective in reducing viability in both MCF-7 and HeLa cells over a 48-hour treatment period.
The biological activity of this compound is believed to stem from multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to apoptosis.
- Inhibition of Key Enzymes : Such as tyrosinase, affecting melanin synthesis.
- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
